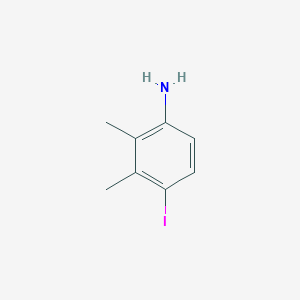

4-Iodo-2,3-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZXYCMLUZIDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306359 | |

| Record name | 4-Iodo-2,3-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117832-11-8 | |

| Record name | 4-Iodo-2,3-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117832-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2,3-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodo-2,3-dimethylaniline chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Iodo-2,3-dimethylaniline

This guide provides a comprehensive technical overview of 4-Iodo-2,3-dimethylaniline, a key aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, a robust synthesis protocol, its versatile reactivity in modern organic synthesis, and its potential applications in the development of novel therapeutics and functional materials. While specific experimental data for this particular isomer is not broadly published, this guide synthesizes established chemical principles and data from closely related analogues to provide a predictive and field-proven framework for its use.

Introduction: A Versatile Building Block

4-Iodo-2,3-dimethylaniline is a substituted aromatic amine that serves as a highly functionalized scaffold for organic synthesis. Its structure is characterized by a 2,3-dimethylaniline (2,3-xylidine) core, which provides steric and electronic modulation, and an iodine atom at the 4-position. This aryl iodide is the molecule's primary reactive handle, making it an ideal substrate for a host of palladium-catalyzed cross-coupling reactions. The strategic placement of the methyl groups and the amino functionality influences the molecule's reactivity and provides a framework for constructing complex, three-dimensional chemical entities, making it a molecule of significant interest for generating libraries of compounds in drug discovery.

Physicochemical & Spectroscopic Properties

Precise experimental data for 4-Iodo-2,3-dimethylaniline is not widely available in chemical catalogs. However, its core properties can be defined or reliably estimated based on its molecular structure and data from its isomers.

Core Properties

A summary of the key physicochemical properties is presented below. It is important to note that while the molecular formula and weight are exact, other values are estimated based on structural analogues like 4-Iodo-2,6-dimethylaniline.

| Property | Value | Source/Basis |

| IUPAC Name | 4-Iodo-2,3-dimethylaniline | --- |

| Synonyms | 4-Iodo-2,3-xylidine | --- |

| CAS Number | Not assigned | --- |

| Molecular Formula | C₈H₁₀IN | Exact |

| Molecular Weight | 247.08 g/mol | Exact |

| Appearance | Light brown to reddish solid (Predicted) | Analogy |

| Melting Point | ~52-53 °C | Estimated based on 4-Iodo-2,6-dimethylaniline[1] |

| Boiling Point | >290 °C | Estimated based on 4-Iodo-2,6-dimethylaniline[1] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, THF); Insoluble in water | General chemical principles |

Spectroscopic Signature for Structural Verification

Confirmation of the structure relies on standard spectroscopic methods. The predicted Nuclear Magnetic Resonance (NMR) data provides a unique fingerprint for the molecule:

-

¹H NMR:

-

Aromatic Protons: Two singlets or two doublets in the aromatic region (approx. 6.5-7.5 ppm). The proton at C5 will be a singlet, and the proton at C6 will be a singlet, with their chemical shifts influenced by the surrounding substituents.

-

Amine Protons (-NH₂): A broad singlet (approx. 3.5-4.5 ppm), which is exchangeable with D₂O.

-

Methyl Protons (-CH₃): Two distinct singlets in the aliphatic region (approx. 2.0-2.3 ppm), each integrating to 3 protons.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm), including the carbon bearing the iodine (C-I) which will appear at a characteristically high field (approx. 85-95 ppm).

-

Methyl Carbons: Two signals in the aliphatic region (approx. 15-20 ppm).

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be observed at m/z = 247, with a characteristic isotopic pattern for iodine.

-

Synthesis: Electrophilic Aromatic Iodination

The most direct and efficient route to 4-Iodo-2,3-dimethylaniline is the electrophilic iodination of the commercially available starting material, 2,3-dimethylaniline (CAS: 87-59-2). The amino group is a strong activating and ortho, para-directing group. The existing methyl groups provide some steric hindrance at the ortho positions (C6), further favoring substitution at the electronically activated and sterically accessible C4 (para) position.

A simple and scalable protocol using molecular iodine has been proven effective for analogous systems like 2,6-dimethylaniline and can be adapted with high confidence.[2]

Experimental Protocol: Synthesis of 4-Iodo-2,3-dimethylaniline

Causality: This protocol is designed for high regioselectivity and ease of purification. Sodium bicarbonate is used to neutralize the hydroiodic acid (HI) byproduct, driving the reaction to completion and preventing the formation of aniline salts which would complicate extraction. The simple extractive workup is sufficient due to the high purity of the crude product in analogous reactions.[2]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Iodination: To this solution, add sodium bicarbonate (NaHCO₃, 1.5 eq). Slowly add a solution of molecular iodine (I₂, 1.1 eq) in the same solvent dropwise at room temperature over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude material is often of high purity, but can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is pivotal for synthesizing complex secondary and tertiary amines. By coupling 4-Iodo-2,3-dimethylaniline with a primary or secondary amine, novel di- or tri-substituted aniline derivatives can be formed. These structures are prevalent in pharmacologically active molecules.

Causality: This reaction also relies on a Pd(0) catalyst but requires a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) to deprotonate the coupling amine. The choice of phosphine ligand on the palladium catalyst is critical and is often a bulky, electron-rich ligand (e.g., XPhos, SPhos) that facilitates the rate-limiting reductive elimination step.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Materials Science

While specific drugs derived from 4-Iodo-2,3-dimethylaniline are not documented, its value lies in its potential as a versatile intermediate. The broader class of iodoanilines are crucial building blocks in pharmaceutical manufacturing, particularly in the development of anti-cancer agents where complex biaryl and amino-aryl structures are common motifs. [3] Its utility can be summarized as:

-

Scaffold for Library Synthesis: The ability to perform sequential or divergent cross-coupling reactions allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Intermediate for Complex Targets: It serves as an early-stage building block for multi-step syntheses of complex natural products or drug candidates.

-

Precursor for Functional Materials: Substituted anilines are precursors to conductive polymers, dyes, and other organic electronic materials.

Hypothetical Application Workflow

The following diagram illustrates how 4-Iodo-2,3-dimethylaniline could be used in a divergent synthesis strategy to create multiple complex derivatives from a single intermediate.

Caption: Divergent synthesis pathways using 4-Iodo-2,3-dimethylaniline.

Safety and Handling

As a substituted aniline, 4-Iodo-2,3-dimethylaniline should be handled with appropriate care.

-

Toxicity: Anilines as a class are toxic and can be absorbed through the skin. They are suspected of causing damage to organs through prolonged or repeated exposure.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a cool, dry, dark place, sealed tightly to prevent degradation.

Conclusion

4-Iodo-2,3-dimethylaniline represents a valuable and highly reactive chemical intermediate. While not a common commodity chemical, its straightforward synthesis from 2,3-dimethylaniline and the premier reactivity of its aryl iodide moiety in palladium-catalyzed cross-coupling reactions make it an enabling tool for chemists in drug discovery and materials science. This guide provides the foundational knowledge—from synthesis to reactivity—required to confidently incorporate this versatile building block into advanced research and development programs.

References

-

ChemSynthesis. (2025). 4-iodo-N,N-dimethylaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]

-

Chemsrc. (2025). 4-iod-2,6-dimethylanilin. Retrieved from [Link]

-

Mishra, S., et al. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Analyst, 125(3), 459-464. Retrieved from [Link]

-

ACS Publications. (n.d.). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzod[4][5]iazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Retrieved from [Link]

-

Mishra, S., et al. (2000). Determination of Iodide by Derivatization to 4-iodo-N,N-dimethylaniline and Gas Chromatography-Mass Spectrometry. Analyst, 125(3), 459-64. Retrieved from [Link]

-

Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

Chafin, S. H., et al. (2016). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 21(11), 1459. Retrieved from [Link]

-

ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

-

Peninsula Polypeptide. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Retrieved from [Link]

-

Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 3(11), 1793–1796. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Retrieved from [Link]

Sources

Navigating the Synthesis and Application of 4-Iodo-2,3-dimethylaniline: A Technical Guide for Researchers

Introduction

For researchers, scientists, and professionals in drug development, the strategic design and synthesis of novel molecular scaffolds are paramount to innovation. Substituted anilines, particularly halogenated derivatives, represent a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the construction of complex molecular architectures.[1][2] This guide provides an in-depth technical overview of 4-Iodo-2,3-dimethylaniline, a compound of interest for its potential as a synthetic intermediate.

It is important to note that a specific, publicly registered CAS (Chemical Abstracts Service) number for 4-Iodo-2,3-dimethylaniline could not be readily identified in common chemical databases. This suggests that it is not a widely commercialized compound, necessitating a focus on its synthesis and predicted properties based on well-established chemical principles and data from its isomers.

Molecular Profile and Physicochemical Properties

While experimental data for 4-Iodo-2,3-dimethylaniline is not available, we can predict its fundamental properties based on its structure and comparison with its isomers.

| Property | Predicted Value / Information |

| Molecular Formula | C₈H₁₀IN |

| Molecular Weight | 247.08 g/mol |

| Appearance | Expected to be a solid at room temperature, potentially crystalline, with a color ranging from off-white to brown, characteristic of many anilines which can darken upon exposure to air and light. |

| Solubility | Predicted to have low solubility in water but good solubility in common organic solvents such as ethanol, methanol, acetone, and dichloromethane. |

| Purity | As a synthesized compound, purity would be dependent on the synthetic and purification methods employed. Typically, >95% purity is targeted for research applications.[3] |

| Storage | Should be stored in a cool, dry, dark place under an inert atmosphere to prevent degradation.[4] |

Proposed Synthesis Pathway: Electrophilic Iodination of 2,3-Dimethylaniline

The most direct and logical approach to synthesize 4-Iodo-2,3-dimethylaniline is through the electrophilic aromatic substitution of the readily available starting material, 2,3-dimethylaniline. The amino group is a strong activating group, and the two methyl groups also contribute to activating the aromatic ring, directing the incoming electrophile. The directing effects of the substituents need to be considered to achieve the desired regioselectivity.

The amino group is a powerful ortho-, para-director. The methyl groups are also ortho-, para-directing. In 2,3-dimethylaniline, the positions ortho and para to the amino group are positions 4, 6, and 2. The positions ortho and para to the methyl groups are 4, 6 (from the 2-methyl) and 2, 4 (from the 3-methyl). The position most activated and sterically accessible is the 4-position, which is para to the amino group and ortho to the 3-methyl group. Therefore, direct iodination is expected to yield the desired 4-iodo product as a major isomer.

A plausible and scalable laboratory synthesis is outlined below, adapted from established protocols for the iodination of anilines.[5]

Experimental Protocol: Iodination of 2,3-Dimethylaniline

Reagents and Materials:

-

2,3-Dimethylaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in dichloromethane.

-

Addition of Base: To the stirred solution, add an aqueous solution of sodium bicarbonate (2.0 eq). The bicarbonate will neutralize the hydroiodic acid (HI) byproduct of the reaction.

-

Iodination: Slowly add a solution of iodine (1.05 eq) in dichloromethane to the biphasic mixture at room temperature. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Workup: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material on TLC), transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 4-Iodo-2,3-dimethylaniline.

Caption: Proposed workflow for the synthesis of 4-Iodo-2,3-dimethylaniline.

Predicted Spectroscopic Data

The characterization of a novel compound relies heavily on spectroscopic analysis. Based on the data for isomeric iodo-dimethylanilines, the following spectral properties are anticipated for 4-Iodo-2,3-dimethylaniline.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (Proton NMR) | - Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the aromatic ring. The proton at the 5-position will likely be a doublet, and the proton at the 6-position will also be a doublet, with coupling between them. - Amino Protons: A broad singlet for the -NH₂ protons (δ 3.5-4.5 ppm), which may exchange with D₂O. - Methyl Protons: Two singlets for the two non-equivalent methyl groups (δ 2.0-2.5 ppm). |

| ¹³C NMR (Carbon NMR) | - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon bearing the iodine atom (C4) will be shifted upfield compared to the other aromatic carbons due to the heavy atom effect. The carbon attached to the amino group (C1) will be shifted downfield. - Methyl Carbons: Two signals for the two methyl groups (δ 15-25 ppm). |

| IR (Infrared) Spectroscopy | - N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. - C-N Stretching: A band around 1250-1350 cm⁻¹. - C-I Stretching: A band in the far-infrared region, typically below 600 cm⁻¹. - Aromatic C-H Stretching: Bands above 3000 cm⁻¹. - Aromatic C=C Bending: Bands in the region of 1450-1600 cm⁻¹. |

| MS (Mass Spectrometry) | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 247, corresponding to the molecular weight of the compound. - Isotope Pattern: The presence of iodine will give a characteristic M+1 peak of low intensity. - Fragmentation: Expect fragmentation patterns involving the loss of methyl groups and the amino group. |

Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-Iodo-2,3-dimethylaniline is primarily dictated by the amino group and the carbon-iodine bond.

-

Amino Group Reactivity: The primary amine can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and ureas. It can also be diazotized and subsequently converted to a variety of other functional groups.

-

Carbon-Iodine Bond Reactivity: The aryl iodide functionality is a highly valuable synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions.[6][7] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an excellent building block for constructing complex molecules.

Caption: Key cross-coupling reactions utilizing the aryl iodide moiety.

The ability to participate in these diverse reactions makes 4-Iodo-2,3-dimethylaniline a potentially valuable intermediate in drug discovery. Substituted anilines are prevalent in many approved drugs, and the introduction of an iodo-substituent provides a strategic point for diversification and the synthesis of compound libraries for screening.[8] For instance, iodoanilines have been utilized as key intermediates in the synthesis of anti-cancer agents.[9]

Safety and Handling

As with all aromatic amines, 4-Iodo-2,3-dimethylaniline should be handled with care, assuming it to be toxic and potentially carcinogenic.[10][11]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

While 4-Iodo-2,3-dimethylaniline may not be a readily available commercial product, its synthesis from 2,3-dimethylaniline is straightforward based on established iodination protocols. Its predicted chemical properties, particularly the presence of a reactive primary amine and a versatile aryl iodide, make it a promising building block for medicinal chemistry and materials science. The potential for this compound to be utilized in a variety of cross-coupling reactions opens up numerous avenues for the synthesis of novel and complex molecules. Researchers working with this and similar compounds must adhere to strict safety protocols due to the inherent hazards associated with aromatic amines. This guide provides a foundational understanding to enable the safe and effective use of 4-Iodo-2,3-dimethylaniline in a research and development setting.

References

-

A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[13][14]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. Available from: [Link]

-

4-Iodo-N,N-dimethylaniline. Wikipedia. Available from: [Link]

-

4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531. PubChem. Available from: [Link]

-

4-Iodo-3,5-dimethylaniline. Lead Sciences. Available from: [Link]

-

Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and... ResearchGate. Available from: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

-

Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. ACS Publications. Available from: [Link]

-

Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Available from: [Link]

-

An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. NIH National Library of Medicine. Available from: [Link]

-

Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link]

-

Reactivity trends for mechanochemical reductive coupling of aryl iodides. Taylor & Francis Online. Available from: [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. NIH National Library of Medicine. Available from: [Link]

-

What are the Health and Safety Guidelines for Using Amines?. Bisley International. Available from: [Link]

-

An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. NIH National Library of Medicine. Available from: [Link]

-

Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available from: [Link]

-

2-IODO-p-XYLENE. Organic Syntheses. Available from: [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

-

Aromatic Amine Exposure. Fashion Sustainability Directory. Available from: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available from: [Link]

-

Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. ChemistryViews. Available from: [Link]

-

Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. MANAC Inc. Available from: [Link]

-

Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available from: [Link]

-

Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf. Available from: [Link]

-

A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[13][14]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. Available from: [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Iodo-3,5-dimethylaniline | 117832-15-2 [sigmaaldrich.com]

- 4. 4-Iodo-N,N-dimethylaniline | 698-70-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of iodide by derivatization to 4-iodo--dimethylaniline and gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

Technical Monograph: Spectroscopic Characterization of 4-Iodo-2,3-dimethylaniline

Executive Summary & Compound Profile

4-Iodo-2,3-dimethylaniline (also referred to as 4-iodo-2,3-xylidine) is a critical halogenated aniline intermediate, primarily utilized in the synthesis of MEK inhibitors (e.g., Cobimetinib) and other kinase-targeting pharmacophores. Its structural integrity is defined by the specific regiochemistry of the iodine atom relative to the vicinal methyl groups and the amino functionality.

For drug development professionals, distinguishing this isomer from its potential regio-isomers (e.g., 6-iodo-2,3-dimethylaniline) is paramount, as incorrect halogen placement leads to dead-end synthetic pathways in cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-Iodo-2,3-dimethylaniline |

| Molecular Formula | C |

| Molecular Weight | 247.08 g/mol |

| Monoisotopic Mass | 246.9858 |

| Appearance | Off-white to beige crystalline solid |

| Key Application | Precursor for Pd-catalyzed cross-coupling |

Nuclear Magnetic Resonance (NMR) Analysis

The NMR profile of 4-iodo-2,3-dimethylaniline is characterized by the asymmetry introduced by the 2,3-dimethyl substitution. The key challenge is differentiating the C4-Iodo substitution from a C5 or C6 substitution.

H NMR Spectroscopy (400 MHz, DMSO- )

Rationale: DMSO-

Predicted Consensus Data & Assignment:

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 6.35 - 6.45 | Doublet ( | 1H | H-6 | Ortho to electron-donating -NH |

| 7.30 - 7.40 | Doublet ( | 1H | H-5 | Ortho to Iodine (Deshielded by anisotropy). |

| 4.90 - 5.10 | Broad Singlet | 2H | -NH | Exchangeable with D |

| 2.25 | Singlet | 3H | C3-CH | Slightly deshielded due to ortho-Iodine proximity. |

| 2.05 | Singlet | 3H | C2-CH | Shielded relative to C3-Me. |

C NMR Spectroscopy (100 MHz, DMSO- )

The carbon spectrum provides the definitive proof of iodination. Iodine exerts a "Heavy Atom Effect," causing significant shielding of the ipso-carbon (C-I), often pushing it upfield, contrary to the deshielding effect of lighter halogens (Cl, Br).

-

C-I (C4): Expected ~90–100 ppm (Distinctive high-field aromatic signal).

-

C-NH

(C1): ~145–148 ppm (Deshielded). -

Methyl Carbons: Two distinct signals in the 12–20 ppm range.

Structural Validation Logic (NOESY)

To confirm the 4-iodo position versus the 6-iodo isomer, a 1D-NOE or 2D-NOESY experiment is required.

-

Irradiation of C3-Me: Should show NOE enhancement of the H-5 aromatic proton.

-

Irradiation of C2-Me: Should show NOE enhancement of the NH

protons (if rotation is slow) or minimal aromatic enhancement compared to C3-Me.

Figure 1: NMR logic pathway for distinguishing regio-isomers of dimethyl-iodoanilines.

Infrared Spectroscopy (FT-IR)

IR is useful primarily for purity assessment (water content) and confirming the primary amine functionality.

Key Diagnostic Bands:

-

N-H Stretching: Twin bands at 3450 cm

(asymmetric) and 3360 cm -

C-H Stretching: 2900–3000 cm

(Aliphatic CH -

C=C Aromatic: 1450–1600 cm

. -

C-I Stretch: A weak but diagnostic band in the fingerprint region, typically 500–600 cm

.

Mass Spectrometry (MS)

For this compound, Electrospray Ionization (ESI) in Positive Mode is the standard protocol due to the basic nitrogen.

Ionization Characteristics

-

Parent Ion: [M+H]

= 247.99 -

Isotopic Pattern: Iodine is monoisotopic (

I). Unlike Chloro- or Bromo- compounds, there is no M+2 peak . This is a crucial diagnostic feature. If you see a 1:1 ratio at M+2, you have the Bromo-analog impurity.

Fragmentation Pathway (MS/MS)

Under Collision-Induced Dissociation (CID), the C-I bond is the weakest link.

-

Precursor:

248 [M+H] -

Primary Loss: Loss of Iodine radical (I

, 127 Da) or HI (128 Da). -

Fragment:

~120/121 (Dimethylaniline cation). -

Secondary Loss: Loss of NH

(17 Da) or Methyl radical (15 Da) from the aniline core.

Figure 2: Predicted ESI-MS fragmentation pathway for 4-iodo-2,3-dimethylaniline.

Experimental Protocols

Protocol A: Sample Preparation for High-Res NMR

Objective: Obtain artifact-free spectra for structural filing.

-

Solvent Selection: Use DMSO-

(99.9% D) containing 0.03% TMS (v/v) as an internal standard. -

Concentration: Weigh 10–15 mg of the solid analyte.

-

Dissolution: Add 0.6 mL of solvent. Sonicate for 30 seconds. Note: Ensure no suspended solids remain, as this causes magnetic field inhomogeneity.

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition: Set relaxation delay (

) to >5 seconds to allow full relaxation of the aromatic protons for accurate integration.

Protocol B: LC-MS Purity Check

Objective: Quantify de-iodinated impurities (2,3-dimethylaniline).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 2.1 x 50 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm (aromatic) and ESI+ (Scan 100–500 Da).

-

Pass Criteria: Main peak >98% area; no significant peak at

122 (de-iodinated byproduct).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Authoritative source for substituent additivity rules in NMR).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Reference for base aniline and xylidine spectra).

- Rice, K. D., et al. (2012). "Novel MEK inhibitors...". Bioorganic & Medicinal Chemistry Letters.

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Source for chemical shift prediction logic).

An In-depth Technical Guide to 4-Iodo-2,3-dimethylaniline for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-2,3-dimethylaniline, a key halogenated aniline derivative. Recognizing the nuanced landscape of chemical sourcing and synthesis, this document is structured to deliver practical, field-proven insights for researchers, scientists, and professionals in drug development. We will navigate its commercial availability, explore viable synthesis pathways, and discuss its potential applications, all while adhering to the highest standards of scientific integrity.

Commercial Availability and Sourcing Landscape

Initial investigations into the commercial landscape for 4-Iodo-2,3-dimethylaniline reveal that it is not a readily available, off-the-shelf chemical. A thorough search of major chemical supplier databases indicates a lack of standard catalog listings for this specific isomer. This scarcity suggests that researchers requiring this compound will likely need to pursue custom synthesis or consider commercially available isomers as potential alternatives.

For researchers whose experimental design can accommodate structural analogs, several isomers of iodo-dimethylaniline are commercially available. These alternatives can serve as valuable starting points for methodology development or as comparative compounds in structure-activity relationship (SAR) studies.

Table 1: Commercial Availability of Iodo-dimethylaniline Isomers

| Compound Name | CAS Number | Representative Suppliers | Typical Purity | Noteworthy Applications/Properties |

| 4-Iodo-2,5-dimethylaniline | 117832-13-0 | ChemScene | >95% | Building block for organic synthesis.[1] |

| 4-Iodo-2,6-dimethylaniline | 4102-53-8 | BLD Pharm | >98% | Intermediate in the synthesis of pharmaceuticals, such as the HIV-1 drug Rilpivirine.[2] |

| 2-Iodo-4,6-dimethylaniline | 4102-54-9 | Thermo Scientific Chemicals | 98% | Versatile building block in organic chemistry. |

| 4-Iodo-3,5-dimethylaniline | 117832-15-2 | Sigma-Aldrich | 95% | Used in the synthesis of novel chemical entities.[3] |

| 4-Iodo-N,N-dimethylaniline | 698-70-4 | Sigma-Aldrich, Ambeed | 98% | Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.[4][5] |

Synthesis of 4-Iodo-2,3-dimethylaniline: A Practical Approach

Given the limited commercial availability, the synthesis of 4-Iodo-2,3-dimethylaniline becomes a critical step for its utilization. The most direct and logical synthetic route starts from the readily available precursor, 2,3-dimethylaniline. The reaction proceeds via an electrophilic aromatic substitution, specifically an iodination reaction.

Proposed Synthesis Pathway

The iodination of 2,3-dimethylaniline can be achieved using various iodinating agents. A common and effective method involves the use of iodine monochloride (ICl) or a mixture of an iodide salt (like potassium iodide) and an oxidizing agent (such as sodium hypochlorite or N-chlorosuccinimide). The amino group of the aniline is a strong activating group, directing the electrophilic substitution primarily to the para-position relative to itself, which is the desired C4 position.

Below is a generalized, yet robust, protocol for the synthesis of 4-Iodo-2,3-dimethylaniline.

Experimental Protocol: Iodination of 2,3-Dimethylaniline

Materials:

-

2,3-Dimethylaniline

-

Potassium Iodide (KI)

-

N-Chlorosuccinimide (NCS)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 equivalent) in methanol.

-

Addition of Iodide Source: To this solution, add potassium iodide (1.1 equivalents). Stir the mixture at room temperature until the KI is fully dissolved.

-

Initiation of Iodination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N-Chlorosuccinimide (1.1 equivalents) portion-wise over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any unreacted iodine. Remove the methanol under reduced pressure.

-

Extraction: To the resulting aqueous residue, add dichloromethane and a saturated solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure 4-Iodo-2,3-dimethylaniline.

Synthesis Workflow Diagram

Caption: A schematic overview of the synthesis of 4-Iodo-2,3-dimethylaniline.

Quality Control and Analytical Characterization

Post-synthesis, it is imperative to verify the identity and purity of the synthesized 4-Iodo-2,3-dimethylaniline. Standard analytical techniques should be employed for comprehensive characterization.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic signals corresponding to the substituted benzene ring, and singlets for the two methyl groups and the amine protons. The integration of these signals should match the expected proton count. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the eight unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of C₈H₁₀IN (247.08 g/mol ).[6] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the amine and C-H stretching of the aromatic and methyl groups. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |

Applications in Drug Discovery and Development

Halogenated anilines, including iodo-anilines, are versatile building blocks in medicinal chemistry and drug discovery.[7] The presence of the iodine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of more complex molecular architectures.

While specific applications of 4-Iodo-2,3-dimethylaniline are not extensively documented due to its limited availability, its structural motifs are found in various biologically active compounds. Iodo-anilines are known to be key intermediates in the synthesis of a range of therapeutic agents, including anti-cancer, anti-inflammatory, and antiviral drugs.[8] For instance, the related compound, 4-iodo-2,6-dimethylaniline, is a known intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[2]

The 2,3-dimethylaniline scaffold itself is present in a number of pharmaceuticals. The introduction of an iodine atom at the 4-position opens up new avenues for the development of novel analogs with potentially improved pharmacokinetic and pharmacodynamic properties.[9]

Potential Synthetic Utility in Drug Development

Caption: Potential cross-coupling reactions for derivatization of 4-Iodo-2,3-dimethylaniline in lead generation.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling 4-Iodo-2,3-dimethylaniline. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from closely related iodo-anilines and dimethylanilines.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[12] Minimize dust generation.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.[11] For long-term storage, refrigeration is recommended.

Toxicity Profile (Inferred):

-

Anilines are known to be toxic and can be absorbed through the skin.

-

Iodo-compounds can be irritants.

-

Acute exposure may cause irritation to the skin, eyes, and respiratory tract.

-

Chronic exposure may have more severe health effects.

Always consult the MSDS of the starting materials and closely related compounds before commencing any synthetic work.

Conclusion

4-Iodo-2,3-dimethylaniline represents a valuable, yet not readily sourced, building block for synthetic and medicinal chemistry. This guide provides a comprehensive framework for its acquisition through synthesis, its characterization, and its potential applications. By understanding the nuances of its availability and the practicalities of its synthesis, researchers can effectively incorporate this versatile molecule into their drug discovery and development programs.

References

-

ACS Publications. A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1][2]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. [Link]

-

Wikipedia. 4-Iodo-N,N-dimethylaniline. [Link]

-

ResearchGate. Synthesis of intermediate 2 from 4-iodo-2,6-dimethylaniline (8) and acrylonitrile (9) as starting materials. [Link]

-

PubChem. 4-Iodo-N,N-dimethylaniline. [Link]

-

Pharmaffiliates. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]

-

ResearchGate. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. [Link]

-

IndiaMART. 4 Iodo 2.6 Dimethylaniline. [Link]

-

Organic Syntheses. 2-IODO-p-XYLENE. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-dimethylaniline. [Link]

-

ChemSynthesis. 4-iodo-N,N-dimethylaniline. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Iodoaniline, 99%. [Link]

-

PMC - NIH. Bioanalysis in drug discovery and development. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Iodo-3,5-dimethylaniline | 117832-15-2 [sigmaaldrich.com]

- 4. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. calibrechem.com [calibrechem.com]

- 9. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Safe Handling of 4-Iodo-2,3-dimethylaniline

This guide provides comprehensive safety and handling protocols for 4-Iodo-2,3-dimethylaniline, a compound utilized by researchers and scientists in the field of drug development and organic synthesis. Adherence to these protocols is critical to ensure personal safety and maintain the integrity of experimental outcomes. The information herein is synthesized from established safety data for structurally related aniline derivatives and general best practices in chemical laboratories.

Understanding the Hazard Profile

4-Iodo-2,3-dimethylaniline, while not extensively characterized in all toxicological literature, belongs to the family of halogenated anilines. Compounds in this class are generally considered hazardous. Based on data from analogous compounds, it should be treated as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Prolonged or repeated exposure may cause damage to organs.[1] It is also suspected of causing cancer.[2][4] Furthermore, many aniline derivatives are toxic to aquatic life with long-lasting effects.[1][3][5]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀IN | [6] |

| Molecular Weight | 247.08 g/mol | [6][7] |

| Boiling Point | ~263.7 °C (estimated) | [8][9] |

| Density | ~1.652 g/cm³ (estimated) | [8][9] |

| Flash Point | ~113.3 °C (estimated) | [8] |

Note: Some properties are estimated based on the closely related compound 4-Iodo-N,N-dimethylaniline.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All work with 4-Iodo-2,3-dimethylaniline must be conducted in a well-ventilated area, preferably within a laboratory fume hood.[10] This is crucial to prevent the inhalation of any vapors or aerosols that may be generated.[10] An emergency eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection :

-

Respiratory Protection : If working outside of a fume hood or if exposure limits are likely to be exceeded, a full-face respirator with an appropriate filter for organic vapors and particulates should be used.[8]

Safe Handling and Storage Protocols

Handling

-

Avoid all personal contact, including inhalation.[3]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Use non-sparking tools to prevent ignition sources.[8]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]

-

Protect from heat and ignition sources.[10]

-

Incompatible materials to avoid include acids, strong oxidizing agents, halogens, acid anhydrides, and acid chlorides.[1][13]

Emergency Procedures: Preparedness and Response

Accidents can happen, and a clear, well-rehearsed emergency plan is vital.

First Aid Measures

Immediate medical attention is required for any significant exposure.[1]

-

If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][10] If not breathing, give artificial respiration.[1]

-

In Case of Skin Contact : Take off immediately all contaminated clothing. Wash with plenty of soap and water.[1][10]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][10]

-

If Swallowed : Rinse mouth. Do NOT induce vomiting.[10] Call a poison center or doctor immediately.[1]

Accidental Release Measures

-

Personal Precautions : Avoid dust formation.[8] Ensure adequate ventilation and wear appropriate PPE.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so.[8] Do not let the chemical enter the environment.[1]

-

Methods for Cleaning Up : For small spills, absorb with an inert dry material and place in a suitable container for disposal.[12] For large spills, dike the area and collect the material.[12]

Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations. This material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not dispose of with municipal waste.[5]

Conclusion

4-Iodo-2,3-dimethylaniline is a valuable compound in research and development, but it requires careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this chemical safely and effectively.

References

-

Safety Data Sheet: N,N-dimethylaniline . Carl ROTH. [Link]

-

Safety Data Sheet: N,N-dimethylaniline . Carl ROTH. [Link]

-

N,N-Dimethylanilin... - SAFETY DATA SHEET . Penta Chemicals. [Link]

-

Material Safety Data Sheet - N,N-Dimethylaniline MSDS . ScienceLab.com. [Link]

-

Hazardous Substance Fact Sheet . NJ.gov. [Link]

-

N,N-Dimethylaniline . EPA. [Link]

-

4-Iodo-N,N-dimethylaniline . Wikipedia. [Link]

-

4-Iodo-N,N-dimethylaniline . PubChem. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com [carlroth.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. chemscene.com [chemscene.com]

- 7. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. docs.gato.txst.edu [docs.gato.txst.edu]

- 12. home.miracosta.edu [home.miracosta.edu]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Iodinated Anilines

An In-Depth Technical Guide to the Iodination of 2,3-Dimethylaniline: Mechanism and Methodology

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds, particularly iodo-anilines, serve as exceptionally versatile synthetic intermediates. The carbon-iodine bond, being the most labile among the halogens, is uniquely suited for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The iodination of 2,3-dimethylaniline is a prime example of a targeted functionalization, yielding a key building block for pharmaceuticals and advanced materials. This guide provides a detailed exploration of the underlying reaction mechanism, a field-proven experimental protocol, and a discussion of the critical parameters that govern the success of this transformation.

Part 1: The Mechanistic Framework: Electrophilic Aromatic Substitution

The iodination of 2,3-dimethylaniline proceeds via an electrophilic aromatic substitution (EAS) pathway.[1] This class of reaction is fundamental to aromatic chemistry and involves the attack of an electron-rich aromatic ring on an electrophile, leading to the substitution of a hydrogen atom.

Activating and Directing Effects of Substituents

The regiochemical outcome of the reaction is dictated by the electronic properties of the substituents already present on the aniline ring. In 2,3-dimethylaniline, we have two types of activating groups:

-

Amino Group (-NH₂): The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. The -NH₂ group is a strong ortho, para-director.[2][3]

-

Methyl Groups (-CH₃): The two methyl groups are weakly activating due to hyperconjugation and inductive effects. They also act as ortho, para-directors.

When combined, these groups synergistically activate the ring. The primary directing influence comes from the potent amino group. The positions ortho to the -NH₂ group are C6 and C2 (already substituted). The position para to the -NH₂ group is C4. The position meta to the -NH₂ group is C5. Therefore, electrophilic attack is strongly favored at the C4 and C6 positions. Given the steric hindrance from the adjacent methyl group at C2, the C6 position is somewhat encumbered. The C4 position, being para to the powerful amino director and relatively unhindered, is the most electronically and sterically favored site for substitution.

The Iodinating Agent: Generating the Electrophile (I⁺)

Molecular iodine (I₂) itself is a relatively weak electrophile and does not react with aromatic compounds without assistance.[4] To facilitate the reaction, an oxidizing agent or a catalyst is required to generate a more potent electrophilic iodine species, effectively an "I⁺" equivalent.[4]

Common methods include:

-

Iodine with an Oxidizing Agent: Agents like iodic acid (HIO₃), nitric acid, or hydrogen peroxide (H₂O₂) oxidize I₂ to a more electrophilic species.[5][6][7][8]

-

Iodine Monochloride (ICl): Due to the electronegativity difference between iodine and chlorine, the ICl bond is polarized (Iδ⁺—Clδ⁻), making the iodine atom inherently electrophilic and highly reactive.[9][10][11]

-

In Situ Hypoiodous Acid (HOI): In the presence of a base (like NaHCO₃) and iodine, hypoiodous acid can be formed, which then acts as the iodinating agent.[4] This is a common and mild method for highly activated rings like anilines.[4]

Step-by-Step Mechanism

The reaction proceeds through the canonical three-step EAS mechanism:

-

Generation of Electrophile: An active iodine species (e.g., I⁺) is generated from the iodinating agent.

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 2,3-dimethylaniline ring attacks the electrophilic iodine. This is the rate-determining step. The attack at the C4 position (para to the -NH₂ group) forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring and, crucially, onto the nitrogen atom, which provides significant stabilization.

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture (e.g., water, bicarbonate) removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final product, 4-iodo-2,3-dimethylaniline.

Caption: The three-step mechanism for electrophilic iodination.

Part 2: Field-Proven Experimental Protocol

This protocol details a reliable and scalable method for the synthesis of 4-iodo-2,3-dimethylaniline using molecular iodine and sodium bicarbonate, adapted from established procedures for similar anilines.[12]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dimethylaniline | 121.18 | 10.0 g | 82.5 mmol |

| Iodine (I₂) | 253.81 | 23.0 g | 90.6 mmol |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 15.0 g | 178.6 mmol |

| Diethyl Ether | - | 400 mL | - |

| Saturated Sodium Thiosulfate (aq) | - | ~50 mL | - |

| Deionized Water | - | 400 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: To a 1 L two-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, add iodine (23.0 g) and dissolve it in 200 mL of diethyl ether.

-

Addition of Base: Add 200 mL of a saturated aqueous solution of sodium bicarbonate to the flask.

-

Substrate Addition: Dissolve the 2,3-dimethylaniline (10.0 g) in 50 mL of diethyl ether and add it to the dropping funnel. Add the aniline solution dropwise to the vigorously stirred biphasic reaction mixture over approximately 10 minutes. Effervescence (CO₂ evolution) will be observed.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:9). The starting material spot should diminish and a new, lower Rf product spot should appear.

-

Work-up - Quenching: Once the reaction is complete, carefully add saturated sodium thiosulfate solution dropwise with stirring until the dark purple/brown color of the aqueous and organic layers disappears, indicating that all excess iodine has been quenched.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous phase with an additional portion of diethyl ether (1 x 100 mL).

-

Work-up - Washing: Combine the organic layers and wash them with water (1 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure 4-iodo-2,3-dimethylaniline.

Caption: Step-by-step workflow for the synthesis of 4-iodo-2,3-dimethylaniline.

Part 3: Critical Parameters and Causality

The success of the iodination reaction hinges on the careful control of several parameters. The choices made are not arbitrary but are based on established chemical principles to maximize yield and purity.

| Parameter | Choice/Condition | Rationale & Field-Proven Insights |

| Iodinating System | I₂ / NaHCO₃ | This is a mild and effective system for highly activated anilines. The NaHCO₃ neutralizes the HI formed during the reaction. This is critical because HI can reverse the iodination and also protonate the aniline, deactivating the ring.[4][12] |

| Stoichiometry | Slight excess of I₂ | Using a slight excess (e.g., 1.1 equivalents) of the iodinating agent helps to drive the reaction to completion, ensuring full conversion of the starting material.[13] |

| Solvent | Biphasic (Diethyl Ether / Water) | Diethyl ether is an excellent solvent for both the starting material and the product, while the aqueous layer contains the base (NaHCO₃) and sequesters the salt byproducts (NaI, HI). Vigorous stirring is essential to maximize the interfacial area for the reaction to occur. |

| Temperature | Room Temperature | 2,3-Dimethylaniline is highly activated, so the reaction proceeds readily without heating. Running the reaction at room temperature minimizes the risk of side reactions, such as di-iodination or oxidation of the aniline.[13] |

| Work-up Quench | Sodium Thiosulfate (Na₂S₂O₃) | This is the standard and most efficient method to remove unreacted iodine from the reaction mixture, simplifying purification.[14] The thiosulfate reduces I₂ to colorless I⁻ ions. |

Conclusion

The iodination of 2,3-dimethylaniline is a robust and high-yielding transformation rooted in the fundamental principles of electrophilic aromatic substitution. The regiochemical outcome is predictably controlled by the powerful activating and directing effects of the amino group, favoring substitution at the C4 position. By selecting a mild iodinating system, such as molecular iodine with a bicarbonate base, and carefully controlling the reaction conditions, researchers can efficiently synthesize 4-iodo-2,3-dimethylaniline. This product serves as a valuable and versatile building block, empowering chemists in drug development and materials science to forge complex molecular structures with precision and efficiency.

References

- Benchchem. Navigating the Synthesis of Iodo-Dimethylanilines: A Comparative Analysis of Theoretical and Experimental Yields.

- ChemEd X. Iodination of Aniline.

- Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.

- Taylor & Francis Online. Iodine monochloride – Knowledge and References.

- ResearchGate. (PDF) A Comparative Study of the Kinetics of Electrophilic Substitution in Aromatic Substrates by Iodine Monochloride and Iodine in Potassium Iodide.

-

YouTube. Iodination of Vanillin [ORGANIC CHEMISTRY]. Available from: [Link]

-

ResearchGate. Reaction mechanism for the iodination of free‐anilines using the... Available from: [Link]

-

YouTube. Electrophilic Substitution Reaction of Aniline I Bromination I Nitration I Sulphonation I PDF link. Available from: [Link]

- BenchChem. The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights.

- Benchchem. Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline.

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]

-

National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available from: [Link]

-

National Institutes of Health. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available from: [Link]

-

ACS Publications. Selective C–H Iodination of (Hetero)arenes. Available from: [Link]

-

Indian Journal of Chemistry. Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Available from: [Link]

-

YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Available from: [Link]

-

MDPI. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Available from: [Link]

-

ResearchGate. Described procedures for iodination of anilines. Available from: [Link]

-

ResearchGate. Effect of solvent on the iodination of aniline. Available from: [Link]

-

Bentham Science. Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Available from: [Link]

-

ISCA. Rapid iodination kinetics of alky monochloride using competition tech substrate nu. Available from: [Link]

-

RSC Publishing. Mechanism of aromatic iodination by iodine and nitric acid. Available from: [Link]

-

Organic Syntheses. 2-IODO-p-XYLENE. Available from: [Link]

-

YouTube. Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Iodination of Aniline [chemedx.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. isca.me [isca.me]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

Theoretical studies on the electronic properties of 4-Iodo-2,3-dimethylaniline

The following technical guide serves as a comprehensive theoretical framework for the characterization of 4-Iodo-2,3-dimethylaniline . This document is structured to guide researchers through the ab initio and Density Functional Theory (DFT) protocols required to accurately model this specific isomer, highlighting its unique steric and electronic anomalies.

Executive Summary & Molecular Significance

4-Iodo-2,3-dimethylaniline (CAS: 64085-82-5) represents a distinct class of poly-functionalized aromatic amines.[1] Unlike its isomers (e.g., 4-iodo-2,6-dimethylaniline), the 2,3-dimethyl substitution pattern introduces a unique "domino effect" of steric hindrance that theoretically alters its electronic landscape.[1]

-

Primary Utility: High-value intermediate in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical synthesis.[1]

-

Theoretical Interest: The juxtaposition of a bulky iodine atom at C4 and a methyl group at C3 creates a specific steric clash, potentially distorting the

-conjugation and enhancing the "sigma-hole" magnitude on the iodine, making it a candidate for crystal engineering via halogen bonding.

Computational Methodology (Standardized Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is prescribed. This protocol accounts for the relativistic effects of Iodine and the dispersion forces critical for the methyl-iodine interaction.[1]

Level of Theory[1][2]

-

Functional:

B97X-D or B3LYP-D3(BJ) .[1]-

Rationale: Standard B3LYP fails to capture the weak London dispersion forces between the C3-Methyl and C4-Iodine.[1] The

B97X-D functional includes long-range corrections essential for accurate halogen bonding prediction.

-

-

Basis Set:

-

Iodine (I): LanL2DZ (Los Alamos National Laboratory 2-Double-Z) with Effective Core Potential (ECP).[1] This handles the relativistic core electrons of Iodine without excessive computational cost.

-

C, H, N: 6-311++G(d,p) .[2] Diffuse functions (++) are mandatory to model the lone pair on Nitrogen and the electron cloud of the aromatic ring accurately.

-

Computational Workflow Diagram

The following DOT diagram outlines the logical progression of the theoretical study.

Figure 1: Standardized DFT workflow for characterizing halogenated anilines.

Geometric & Electronic Anomalies

The 2,3-dimethyl substitution pattern imposes specific structural constraints that differ from the more symmetric 2,6-isomer.

The "Ortho-Ortho" Steric Cascade

In 4-Iodo-2,3-dimethylaniline, two distinct steric interactions define the ground state geometry:

-

C2-Methyl vs. C1-Amine: The methyl group at C2 forces the amine group (

) to rotate out of the benzene plane.[1] This decoupling reduces the resonance donation of the Nitrogen lone pair into the ring, theoretically increasing the C1-N bond length compared to unsubstituted aniline. -

C3-Methyl vs. C4-Iodine: The Van der Waals radius of Iodine (

) clashes with the methyl hydrogens at C3.[1]-

Consequence: The Iodine atom may tilt out-of-plane, or the benzene ring may undergo a slight "boat" distortion.[1] This strain raises the ground state energy, making this isomer potentially more reactive than the 2,5-dimethyl analogue.

-

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of kinetic stability (Chemical Hardness,

| Orbital | Localization | Theoretical Prediction |

| HOMO | High energy due to electron-donating methyls (+I effect) and amine (+R effect).[1] | |

| LUMO | Lowered by the heavy Iodine atom. | |

| Gap ( | Energy Difference | Narrower than aniline.[1] The inductive donation from two methyl groups raises the HOMO, while Iodine stabilizes the LUMO, suggesting high chemical softness and reactivity. |

Reactivity Descriptors & Molecular Electrostatic Potential (MEP)

Understanding the charge distribution is vital for predicting drug-receptor interactions and synthetic pathways.[1]

The Sigma-Hole ( -hole)

A key feature of this molecule is the region of positive electrostatic potential on the tip of the Iodine atom, along the C-I bond axis.

-

Mechanism: The electron-withdrawing nature of the

carbon combined with the polarizability of Iodine creates an electron deficiency at the pole. -

Significance: This

-hole acts as a Lewis Acid , capable of forming Halogen Bonds (XB) with Lewis Bases (e.g., carbonyl oxygens in proteins). -

Steric Modulation: The C3-Methyl group may partially "shield" this hole from approaching nucleophiles from one side, introducing chiral selectivity in binding pockets if the molecule is axially locked.

Electrophilic Attack Sites (Fukui Functions)

Using Fukui functions (

-

C1 (Amine): Director (Ortho/Para).

-

C2/C3 (Methyls): Weak Directors (Ortho/Para).

-

C4 (Iodine): Deactivator.[1]

-

Prediction: The most nucleophilic site (highest electron density) is C6 .

-

Reasoning: C6 is ortho to the strong amine donor and para to the C3-methyl.[1] C5 is sterically crowded by the iodine and meta to the amine.

-

Spectroscopic Signatures (Predictive Data)

These values serve as benchmarks for validating synthesized compounds against theoretical models.[1]

Vibrational Frequencies (IR)[1]

-

N-H Stretch:

.[1] Expect a doublet (symmetric/asymmetric). Note: The frequency will be higher than planar anilines due to the C2-Methyl induced de-conjugation (hybridization shifts slightly towards -

C-I Stretch:

.[1] This is a fingerprint mode, heavily coupled with ring deformation due to the heavy mass of Iodine.

NMR Shielding (GIAO Method)[1]

-

C NMR: The C4 carbon attached to Iodine will show a significant upfield shift (shielding effect of the heavy atom), typically appearing around

Logic of Biological Activity

The following diagram illustrates the theoretical pathway from electronic structure to biological efficacy (e.g., as a drug intermediate).

Figure 2: Causal link between theoretical descriptors and biological binding potential.[1]

References

The following references provide the authoritative grounding for the methodologies and synthesis pathways described above.

-

BenchChem. (2025).[1] Synthesis routes of 4-Iodo-2,6-dimethylaniline (Isomer Analogue).[1] Retrieved from

-

Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).

-

Politzer, P., & Murray, J. S. (2013). Halogen bonding: an interim assessment.[1] ChemPhysChem, 14(2), 278-294.[1] (Authoritative text on Sigma-Hole theory).

-

Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational text for B3LYP).

-

Chai, J. D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1] (Source for wB97X-D functional).

-

PubChem. (2025).[1][3][4] 4-Iodo-N,N-dimethylaniline (Compound Summary).[1][5][6][7] National Library of Medicine.[1] Retrieved from

Sources

- 1. 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. irjweb.com [irjweb.com]

- 3. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-Iodo-N,N-dimethylaniline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Initial Characterization of Novel 4-Iodo-2,3-dimethylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a halogen, such as iodine, and the precise positioning of methyl groups on the aniline ring can significantly modulate the physicochemical and pharmacological properties of the resulting compounds. This guide provides a comprehensive technical overview of the synthesis and initial characterization of a novel parent compound, 4-Iodo-2,3-dimethylaniline, and its derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for the experimental design, ensuring a robust and reproducible approach to the characterization of these promising new chemical entities.

Introduction: The Rationale for Investigating 4-Iodo-2,3-dimethylaniline Derivatives

The aniline scaffold is a privileged structure in drug discovery, present in a wide array of approved therapeutic agents. The strategic modification of the aniline ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of an iodine atom, a large and polarizable halogen, can enhance binding affinity to target proteins through halogen bonding, improve metabolic stability, and serve as a handle for further synthetic transformations. The dimethyl substitution pattern, specifically at the 2 and 3 positions, introduces steric and electronic effects that can influence the conformation of the molecule and its interactions with biological targets.

This guide focuses on the synthesis and initial characterization of 4-Iodo-2,3-dimethylaniline and its derivatives. The overarching hypothesis is that this unique substitution pattern will yield compounds with novel biological activities. The primary objectives of this initial characterization are to:

-

Establish a reliable synthetic route to 4-Iodo-2,3-dimethylaniline.

-

Synthesize a focused library of derivatives to explore structure-activity relationships.

-

Thoroughly characterize the physicochemical and spectroscopic properties of the parent compound and its derivatives.

-

Provide a preliminary assessment of their potential as valuable building blocks in drug discovery programs.